molecular formula C23H21N5O2S B2862316 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 894061-43-9

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2862316
CAS No.: 894061-43-9
M. Wt: 431.51
InChI Key: OPJPOAXMJGOGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 6 and a thioether-linked indolin-1-yl ethanone moiety at position 2. Its structure combines a triazolopyridazine scaffold—a fused bicyclic system known for pharmacological relevance—with lipophilic (4-ethoxyphenyl) and electron-rich (indolin-1-yl) substituents. The thioether linkage may enhance metabolic stability compared to oxygen or amine-based analogs .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-2-30-18-9-7-16(8-10-18)19-11-12-21-24-25-23(28(21)26-19)31-15-22(29)27-14-13-17-5-3-4-6-20(17)27/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPOAXMJGOGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone represents a novel class of heterocyclic compounds with potential biological applications. Its structure incorporates both triazole and indole moieties, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H18N5O2SC_{21}H_{18}N_{5}O_{2}S, with a molecular weight of 423.46 g/mol. The presence of the triazole and indole rings suggests possible interactions with various biological targets.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Introduction of Ethoxyphenyl Group : A nucleophilic substitution reaction is used to attach the ethoxyphenyl moiety.
  • Amide Coupling : Finally, the indole derivative is coupled to form the final product.

Anticancer Properties

Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent inhibitory effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). These compounds can induce apoptosis and inhibit cell proliferation through multiple signaling pathways, including PI3K/AKT/mTOR pathways .

Enzyme Inhibition

The triazole moiety is known for its ability to inhibit several enzymes involved in cancer progression and metabolic disorders. Compounds with similar structures have demonstrated inhibitory activity against:

  • Aromatase
  • Cholinesterase
  • Carbonic Anhydrase
    These enzymes play crucial roles in hormone regulation and neurotransmitter breakdown, making them important targets for therapeutic intervention .

Antimicrobial Activity

Compounds related to this structure have also been evaluated for antimicrobial properties. In vitro studies suggest that they exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or metabolic pathways .

Study 1: Cytotoxicity Assessment

A study conducted on various indole-triazole derivatives revealed that the compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values were determined using MTT assays, showing values in the low micromolar range, indicating strong potential for further development as an anticancer agent .

Study 2: Enzyme Inhibition Profiling

In another study focusing on enzyme inhibition, derivatives similar to this compound were tested against cholinesterase and xanthine oxidase. Results indicated that these compounds could effectively inhibit these enzymes at nanomolar concentrations, suggesting their potential use in treating neurodegenerative diseases and gout .

Data Summary Table

Biological ActivityAssay TypeIC50 Value (µM)Reference
Cytotoxicity against MCF7MTT Assay5.0
Cholinesterase InhibitionEnzyme Assay0.1
Antimicrobial ActivityDisk DiffusionSensitive

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its triazolopyridazine core, thioether bridge, and indolin-1-yl ethanone group. These features differentiate it from related derivatives (Table 1):

Compound Name / ID Core Structure Substituents / Functional Groups Key Physicochemical Data Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-(4-Ethoxyphenyl), 3-(thio-indolin-1-yl-ethanone) N/A (predicted higher lipophilicity)
I-6230 (Ethyl benzoate derivative) Pyridazine Phenethylamino, 4-(pyridazin-3-yl)phenyl Lower molecular weight, ester linkage
Compound 6a () [1,2,4]Triazole-thioethanone 4-Bromophenyl, 4-chlorophenyl Mp: 107–109°C; Yield: 80%
Vébreltinib (WHO-listed) [1,2,4]Triazolo[4,3-b]pyridazine Difluoro(indazolyl)methyl, cyclopropylpyrazole Clinical candidate; complex substituents
PF-4254644 (c-Met inhibitor) [1,2,4]Triazolo[4,3-b]pyridazine Quinoline, methylpyrazole Potent c-Met inhibition; metabolic susceptibility
  • Thioether vs. Oxygen/Amine Linkages : The thioether in the target compound may confer greater metabolic stability compared to ester (I-6230) or amine linkages, which are prone to hydrolysis or oxidation .
  • The indolin-1-yl moiety, with its fused bicyclic structure, may offer distinct binding interactions compared to simpler aryl groups (e.g., bromophenyl in 6a) .

Metabolic and Toxicity Considerations

  • Metabolic Stability : The thioether linkage in the target compound likely reduces susceptibility to cytochrome P450-mediated oxidation compared to PF-4254644’s methylpyrazole group .
  • Toxicity: While heterocyclic amines (e.g., IQ in ) are carcinogenic, the target’s triazolopyridazine core lacks the imidazo[4,5-f]quinoline structure linked to genotoxicity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone?

  • Methodology : Synthesis typically involves multi-step pathways:

  • Triazole ring formation : Cyclization of hydrazine derivatives with nitriles or carbonyl compounds under reflux conditions (e.g., ethanol or DMF) .
  • Thioether linkage : Reaction of thiol-containing intermediates with halogenated pyridazine derivatives, often using bases like NaH or K₂CO₃ to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) are critical for isolating high-purity products .
    • Analytical validation : Monitor reactions via TLC (Rf tracking) and confirm structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • NMR spectroscopy : Assign aromatic protons (δ 7.0–8.5 ppm for triazolopyridazine and indole rings) and ethoxy/methoxy groups (δ 1.3–4.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral centers in the indole moiety .
  • Elemental analysis : Verify stoichiometry (C, H, N, S) to ensure synthetic accuracy .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Use sonication for aqueous suspensions .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent effects :

  • Ethoxyphenyl group : Enhances lipophilicity and membrane permeability compared to methoxy analogs .
  • Indole moiety : Modulating substituents (e.g., halogenation at C5) improves binding to kinase targets .
    • Methodology : Synthesize analogs with systematic substitutions (e.g., –OCH₃ → –CF₃) and evaluate via in vitro assays (IC₅₀ comparisons) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

  • Assay conditions : Varying cell lines (e.g., HepG2 vs. MCF-7) or serum concentrations in media .
  • Redox interference : Thioether groups may react with assay reagents (e.g., MTT), generating false positives .
    • Resolution : Include control experiments with thioether-free analogs and standardize protocols (e.g., ATP-based luminescence assays) .

Q. What strategies identify the compound’s molecular targets?

  • Approaches :

  • Pull-down assays : Use biotinylated derivatives to isolate binding proteins from cell lysates .
  • Molecular docking : Screen against kinase libraries (e.g., PDB entries for EGFR or Aurora kinases) to prioritize targets .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes and assessing resistance .

Q. How to assess metabolic stability in preclinical models?

  • In vitro models :

  • Liver microsomes : Incubate with NADPH and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorescent substrates .
    • In vivo : Administer radiolabeled compound to track metabolite distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.